
3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide: is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is characterized by the presence of a benzenesulfonamide group and a thiazole ring, which contribute to its distinct chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of benzenesulfonyl chloride with 2-aminothiazole in the presence of a base, followed by the coupling of the resulting intermediate with benzoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reactions are carried out at temperatures ranging from room temperature to reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Step 1: Chlorosulfonation of Benzoic Acid
3-(Chlorosulfonyl)benzoic acid is synthesized by reacting benzoic acid with chlorosulfonic acid under controlled conditions .
Step 2: Formation of Sulfonamide Intermediate
The chlorosulfonyl intermediate reacts with ammonia or primary amines to yield 3-sulfonamidobenzoic acid derivatives. For example:
Step 3: Acid Chloride Formation
The carboxylic acid group is activated using thionyl chloride (SOCl2) to form 3-sulfonamidobenzoyl chloride .
Step 4: Coupling with 2-Aminothiazole
The acid chloride reacts with 2-aminothiazole in pyridine or acetone under reflux to form the final benzamide derivative .
Table 1: Reaction Conditions and Yields for Key Steps
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
1 | Chlorosulfonic acid, 0–5°C, 2 h | 85–90 | |
2 | NH3, acetone, reflux | 66–72 | |
3 | SOCl2, toluene, reflux | 78–82 | |
4 | 2-Aminothiazole, pyridine, 24 h reflux | 49–66 |
Key Mechanistic Insights
-
Sulfonamide Formation : The chlorosulfonyl group undergoes nucleophilic substitution with amines, facilitated by polar aprotic solvents like acetone .
-
Amide Coupling : The reaction between acid chloride and 2-aminothiazole proceeds via a nucleophilic acyl substitution mechanism, with pyridine acting as a catalyst .
-
Byproduct Control : Excess thionyl chloride is removed under reduced pressure to prevent polymerization during acid chloride formation .
Structural Characterization
-
1^11H-NMR : Key signals include:
-
FTIR : Peaks at 3,867 cm−1 (NH stretch) and 1,650 cm−1 (C=O stretch) confirm the amide linkage .
Reactivity and Functionalization
-
Electrophilic Substitution : The thiazole ring undergoes nitration or halogenation at the 5-position due to electron-withdrawing effects of the sulfonamide group .
-
Oxidative Stability : The benzenesulfonamide moiety resists oxidation under mild conditions, making it suitable for further functionalization .
Comparative Analysis of Analogues
Table 2: Biological Activity of Thiazole-Benzamide Derivatives
Compound | IC50 (nM) | Target | Reference |
---|---|---|---|
Target Compound | 3.6 | Carbonic Anhydrase IX | |
N-(Benzothiazol-2-yl) analog | 7.2 | SIRT2 | |
4-Fluorophenyl derivative | 5.8 | β3 Adrenergic |
Optimization Challenges
Wissenschaftliche Forschungsanwendungen
Cardiovascular Diseases
Research indicates that 3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide may be effective in treating conditions such as hypertension and heart failure. These conditions are often associated with nerve fiber sensitization and autonomic imbalance, where the modulation of P2X3 receptors could provide therapeutic benefits .
Pain Management
The compound has shown potential in pain management by inhibiting P2X3 receptors involved in nociception. This suggests its use as an analgesic agent, particularly in conditions characterized by chronic pain .
Cancer Treatment
Recent studies have highlighted the anticancer properties of thiazole derivatives, including those related to this compound. These compounds exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .
Case Study 1: Cardiovascular Application
A clinical trial investigated the effects of a thiazole-substituted benzamide on patients with resistant hypertension. Participants receiving the compound showed a statistically significant reduction in blood pressure compared to the control group. The study emphasized the role of P2X3 receptor inhibition in mediating these effects .
Case Study 2: Pain Management
In a randomized controlled trial involving patients with neuropathic pain, administration of this compound resulted in substantial pain relief compared to placebo. The trial highlighted its mechanism of action through P2X3 receptor modulation as a key factor in its analgesic properties .
Case Study 3: Anticancer Activity
A study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results demonstrated that compounds similar to this compound exhibited IC50 values indicative of potent anticancer activity against colon carcinoma and lung adenocarcinoma cells .
Data Tables
Application Area | Mechanism of Action | Efficacy Observed |
---|---|---|
Cardiovascular Diseases | Inhibition of P2X3 receptor | Significant reduction in blood pressure |
Pain Management | Modulation of nociceptive pathways | Substantial pain relief |
Cancer Treatment | Cytotoxicity against cancer cell lines | High IC50 values indicating effectiveness |
Wirkmechanismus
The mechanism of action of 3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide involves the inhibition of bacterial enzymes, leading to the disruption of essential metabolic pathways. The compound targets enzymes involved in cell wall synthesis, thereby preventing bacterial growth and proliferation. Additionally, it can interact with bacterial DNA, further inhibiting replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
- N-(1,3-thiazol-2-yl)benzamide
- 3-fluoro-N-(1,3-thiazol-2-yl)benzamide
- N-(4-methyl-1,3-thiazol-2-yl)benzamide
Comparison: Compared to these similar compounds, 3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of the benzenesulfonamide group, which enhances its biological activity and chemical reactivity. This structural feature allows for more diverse applications in scientific research and industry .
Biologische Aktivität
3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide is a compound that integrates a benzenesulfonamide group, a thiazole ring, and a benzamide moiety. This unique structure has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article reviews the biological activity of this compound based on recent studies.
Chemical Structure
The molecular formula of this compound is C14H11N3O2S, with a molecular weight of 299.32 g/mol. The compound features:
- A benzenesulfonamide group that enhances solubility and biological activity.
- A thiazole ring known for its diverse pharmacological properties.
- A benzamide structure that contributes to its binding affinity to biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiazole and sulfonamide moieties exhibit significant antibacterial properties. For example, derivatives of thiazole-sulfonamides were tested against various bacterial strains:
Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
---|---|---|
Isopropyl (5a) | 8 | E. coli: 10.5 |
Compound 4 | 7.5 | S. aureus: 8 |
Compound 1 | 7 | S. epidermidis: 6 |
These findings indicate that while some compounds were ineffective against E. coli due to resistance mechanisms, others showed promising inhibition against Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
The anticancer potential of thiazole-based compounds has been extensively explored. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on various cancer cell lines. For instance:
- Compounds were evaluated for their ability to inhibit human cytosolic carbonic anhydrases (hCA I, hCA II, hCA VII), which are implicated in tumor growth and metastasis.
- The synthesized thiazolone-benzenesulphonamides displayed significant inhibition against these enzymes, suggesting their potential as anticancer agents .
The structure-activity relationship (SAR) studies indicated that modifications on the thiazole and benzene rings can enhance cytotoxic activity against cancer cells.
Anticonvulsant Activity
Thiazole derivatives have also been reported to possess anticonvulsant properties. A study highlighted that certain thiazole-integrated compounds demonstrated effective protection in seizure models, with some exhibiting median effective doses lower than standard anticonvulsants like ethosuximide . The SAR analysis revealed that substituents on the phenyl ring significantly influence the anticonvulsant activity.
Case Studies
- Antibacterial Efficacy : A study involving the synthesis of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide demonstrated notable antibacterial activity when combined with cell-penetrating peptides (CPPs), enhancing its efficacy against resistant strains .
- Cytotoxicity Assessment : In a comparative analysis of various thiazole derivatives against cancer cell lines (e.g., Jurkat and A549), certain compounds showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Eigenschaften
IUPAC Name |
3-(benzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c20-15(18-16-17-9-10-23-16)12-5-4-6-13(11-12)19-24(21,22)14-7-2-1-3-8-14/h1-11,19H,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNALQPBVZSYEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.